
Tin(II) trifluoromethanesulfonate
説明
Tin(II) trifluoromethanesulfonate, also known as Sn(OTf)2 or Stannous trifluoromethanesulfonate, is a mild Lewis acid . It is used in various organic synthesis reactions .
Synthesis Analysis
Tin(II) trifluoromethanesulfonate can be synthesized by dissolving trifluoromethanesulfonic acid (CF3SO3H) in a suitable solvent. Then, a stannous salt is added to the solution and stirred to react. The product is obtained through crystallization, filtration, and drying .Molecular Structure Analysis
The linear formula of Tin(II) trifluoromethanesulfonate is (CF3SO3)2Sn . It has a molecular weight of 416.85 .Chemical Reactions Analysis
Tin(II) trifluoromethanesulfonate is used for various chemical reactions. It is used for stereoselective aldol and Michael reactions; [2,3]-Wittig and Ireland-Claisen rearrangements; Horner-Wadsworth-Emmons reactions; asymmetric [3 + 2] cycloaddition; ring opening reactions; and Friedel-Crafts reactions .Physical And Chemical Properties Analysis
Tin(II) trifluoromethanesulfonate appears as a white to yellowish powder . It is insoluble in water but soluble in organic solvents such as ethanol and ether . It has a melting point of over 300°C .科学的研究の応用
Stereoselective Aldol Reactions
Tin(II) trifluoromethanesulfonate is used as a mild Lewis acid in stereoselective aldol reactions . Aldol reactions are a key method in organic chemistry for the formation of carbon-carbon bonds, and the stereoselectivity of these reactions is crucial for creating the desired products.
Michael Reactions
This compound also plays a role in Michael reactions . These are conjugate addition reactions that involve the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. It’s a useful method for forming carbon-carbon bonds.
[2,3]-Wittig Rearrangements
Tin(II) trifluoromethanesulfonate is used in [2,3]-Wittig rearrangements . This reaction involves the rearrangement of allylic ethers into homoallylic alcohols. It’s a valuable tool in the synthesis of complex organic molecules.
Ireland-Claisen Rearrangements
This compound is also used in Ireland-Claisen rearrangements . This reaction is a powerful method for the stereoselective formation of a carbon-carbon bond. It’s often used in the synthesis of complex natural products.
Horner-Wadsworth-Emmons Reactions
Tin(II) trifluoromethanesulfonate is used in Horner-Wadsworth-Emmons reactions . This reaction is a modification of the Wittig reaction and is used to form carbon-carbon double bonds selectively.
Asymmetric [3 + 2] Cycloaddition
This compound is used in asymmetric [3 + 2] cycloaddition reactions . These reactions are a type of cycloaddition that forms a five-membered ring. The asymmetric version of this reaction can create chiral molecules without the need for chiral starting materials.
Ring Opening Reactions
Tin(II) trifluoromethanesulfonate is used in ring opening reactions . These reactions are a type of chemical reaction in which a ring structure opens to form a linear or acyclic compound.
Friedel-Crafts Reactions
Lastly, this compound is used in Friedel-Crafts reactions . These are a type of electrophilic aromatic substitution reaction that involves the substitution of an aromatic ring with an alkyl or acyl group.
Safety And Hazards
将来の方向性
Tin(II) trifluoromethanesulfonate continues to be a valuable reagent in organic synthesis due to its role as a mild Lewis acid. Its use in various reactions, including stereoselective aldol and Michael reactions, [2,3]-Wittig and Ireland-Claisen rearrangements, and others, suggests that it will continue to be a useful tool in the field of organic chemistry .
特性
IUPAC Name |
tin(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLVWCAGPITBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O6S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380266 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(II) trifluoromethanesulfonate | |
CAS RN |
62086-04-8 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



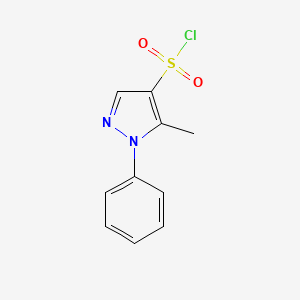
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)

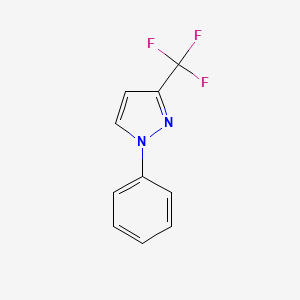
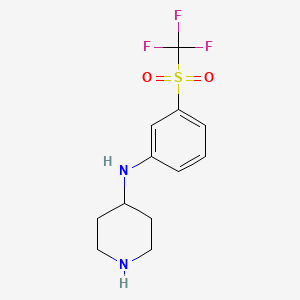
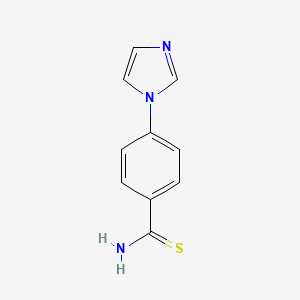
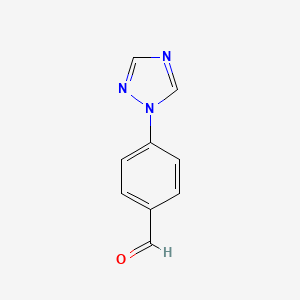
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
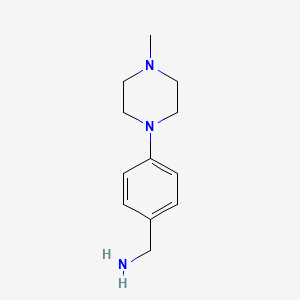




![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)